molecular formula C20H20O2 B3256671 methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate CAS No. 274673-50-6

methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate

Cat. No.: B3256671
CAS No.: 274673-50-6
M. Wt: 292.4 g/mol
InChI Key: UKNVBLZRRRVWNK-UHFFFAOYSA-N
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Description

Methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate is a complex organic compound with the molecular formula C20H20O2 and a molecular weight of 292.37 g/mol. This compound belongs to the class of benzoannulenes, which are characterized by their fused ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then further modified through hydrogenation and esterification steps to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield hydrogenated derivatives.

  • Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its ability to interact with biological targets can lead to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and are known for their biological activities.

Uniqueness: Methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate stands out due to its specific substitution pattern and the presence of the methyl group on the benzene ring

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O2/c1-14-6-8-16(9-7-14)17-11-10-15-4-3-5-18(20(21)22-2)13-19(15)12-17/h6-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNVBLZRRRVWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148823
Record name Methyl 6,7-dihydro-2-(4-methylphenyl)-5H-benzocycloheptene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274673-50-6
Record name Methyl 6,7-dihydro-2-(4-methylphenyl)-5H-benzocycloheptene-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274673-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6,7-dihydro-2-(4-methylphenyl)-5H-benzocycloheptene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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